Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate
Description
Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a quinazolinone derivative characterized by a 4-chlorophenyl substituent at position 3 of the quinazolinone core and a methyl ester group linked via a sulfanyl bridge at position 2. Quinazolinones are heterocyclic compounds with broad biological relevance, including anticancer, antimicrobial, and anti-inflammatory activities . The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the methyl ester improves solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-23-15(21)10-24-17-19-14-5-3-2-4-13(14)16(22)20(17)12-8-6-11(18)7-9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNQPQUMICYHFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with anthranilic acid to form a quinazolinone intermediate. This intermediate is then reacted with methyl 2-bromoacetate in the presence of a base to introduce the sulfanyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate has been evaluated for its efficacy against various bacterial strains. A study indicated that the compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
Another critical application is in oncology. Compounds derived from the quinazoline scaffold have been reported to possess antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which positions this compound as a potential lead in cancer therapeutics .
Agricultural Applications
The compound also shows promise in agricultural applications, particularly as a pesticide or herbicide. Its sulfanyl group contributes to its ability to interact with biological systems in plants and pests. Preliminary studies suggest that this compound exhibits effective herbicidal activity against common weeds, potentially offering an environmentally friendly alternative to traditional herbicides .
Material Science Applications
In material science, the unique properties of this compound have led to explorations in polymer chemistry. The compound can be utilized as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to degradation under various environmental conditions .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| S. aureus | 10 | ||
| Antitumor | HeLa cells | 20 | |
| MCF7 cells | 25 | ||
| Herbicidal | Common Weeds | 30 |
Table 2: Synthesis Methods for this compound
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanyl acetate moiety can participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Structural Difference : The 4-chlorophenyl group is replaced with 3-methoxyphenyl.
- Synthesis : A green chemistry approach using deep eutectic solvents (DES) and microwave irradiation achieved a 59% yield in two steps, avoiding prolonged reflux .
- Spectroscopy : Distinctive NMR signals include the 3-OCH3 group (δ 3.79 ppm in ^1H NMR; 55.50 ppm in ^13C NMR) and ester –OCH3 (δ 3.69 ppm in ^1H NMR; 52.34 ppm in ^13C NMR) .
Ethyl 2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
- Structural Difference : The 4-chlorophenyl group is replaced with unsubstituted phenyl, and the ester is ethyl instead of methyl.
- Synthesis : Requires refluxing in DMF for 5 hours with ethyl chloroacetate, yielding colorless crystals .
- The ethyl ester may confer slightly higher lipophilicity than the methyl analog.
5-{4-[(3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]-3-methoxybenzylidene}-2-thioxothiazolidin-4-one (Compound 43)
- Structural Difference: The sulfanylacetate group is replaced with a methoxy-linked thiazolidinone moiety.
- Properties: Melting point (239–241°C) is higher than typical ester derivatives, likely due to increased hydrogen bonding from the thioxothiazolidinone group .
Ester Group Modifications
Ethyl vs. Methyl Esters
- Ethyl Ester () : Longer alkyl chain increases molecular weight (C18H16N2O3S vs. C17H14ClN2O3S for the target compound) and may enhance membrane permeability.
- Methyl Ester : Offers better metabolic stability due to shorter chain length, as seen in pesticide derivatives (e.g., metsulfuron methyl ester) .
Acetamide Derivatives
2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
- Structural Difference : The methyl ester is replaced with a 4-chlorophenyl-substituted acetamide.
2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Structural Difference : Contains a trifluoromethylphenyl acetamide group.
Spectral and Physical Properties
Biological Activity
Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has the following structural formula:
- Molecular Formula : C25H22ClN3O2S
- SMILES Notation : CCC1=CC=CC(=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)C
- InChIKey : SIRZAFMQFUXJHC-UHFFFAOYSA-N
This complex structure includes a quinazoline moiety, which is often associated with various pharmacological activities, including anticancer and antimicrobial effects.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the chlorophenyl group may enhance the lipophilicity and membrane permeability, allowing for better interaction with microbial cells.
- Anticancer Properties : Quinazoline derivatives are known for their anticancer potential. Research indicates that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival.
- Enzyme Inhibition : The sulfonyl group in the compound may interact with various enzymes, potentially acting as an inhibitor. This could lead to altered metabolic pathways in target cells.
Case Studies and Experimental Data
- Antimicrobial Activity :
- Anticancer Activity :
- Mechanistic Studies :
Data Table: Biological Activities Summary
Q & A
Q. What are the common synthetic routes for Methyl 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with anthranilic acid derivatives. For example, anthranilic acid (1) is converted to 2-thioxo-3-phenylquinazolin-4(3H)-one (2), which reacts with ethyl 2-mercaptoacetate to introduce the thioether linkage. Intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) for structural confirmation .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
¹H and ¹³C NMR are critical for verifying functional groups and connectivity, particularly the quinazolinone core and thioether linkage. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (e.g., single-crystal analysis) provides unambiguous structural elucidation, as demonstrated in related quinazolinone derivatives .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yield and purity?
DoE methodologies, such as factorial design, can systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, flow-chemistry approaches coupled with statistical modeling have been used to enhance reproducibility and reduce byproducts in similar heterocyclic syntheses .
Q. What strategies mitigate byproduct formation during thioether linkage formation?
Byproducts often arise from competing nucleophilic attacks or oxidation. Strategies include:
Q. How does the electronic environment of substituents (e.g., 4-chlorophenyl) influence reactivity in nucleophilic substitutions?
Electron-withdrawing groups like the 4-chlorophenyl moiety enhance the electrophilicity of the quinazolinone core, facilitating nucleophilic thiolate attacks. Computational studies (e.g., DFT calculations) can predict regioselectivity and reaction kinetics, validated experimentally through Hammett plots .
Q. What in vitro models are used to assess biological activity, and how are discrepancies in potency validated?
- Anticancer assays : Cell viability tests (MTT assays) on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
- Antimicrobial screens : Broth microdilution against Gram-positive/negative bacteria.
Discrepancies between studies may arise from variations in cell culture conditions, compound solubility, or impurity profiles. Triplicate experiments and orthogonal assays (e.g., flow cytometry) validate results .
Q. How can green chemistry principles improve the sustainability of its synthesis?
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent.
- Catalysis : Use immobilized catalysts (e.g., silica-supported H₂SO₄) for recyclability.
- Microwave-assisted synthesis : Reduces reaction time and energy consumption, as shown in analogous quinazolinone derivatives .
Q. What analytical techniques resolve contradictions in reported biological activity data?
- HPLC purity checks : Ensure >95% purity to exclude impurities as confounding factors.
- Surface plasmon resonance (SPR) : Directly measure binding affinity to biological targets (e.g., kinases).
- Metabolomic profiling : Identify degradation products that may alter activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
